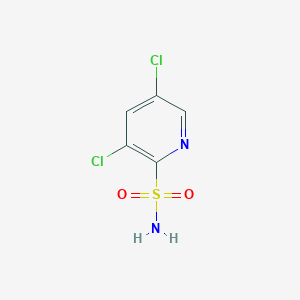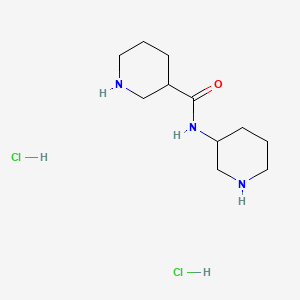
N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride typically involves the reaction of piperidine derivatives with appropriate carboxylic acid derivatives under controlled conditions. Common synthetic routes include:
Cyclization Reactions: These reactions involve the formation of the piperidine ring through intramolecular cyclization of suitable precursors.
Amination Reactions: Introduction of the amine group into the piperidine ring using reagents like ammonia or amines.
Hydrogenation Reactions: Reduction of unsaturated precursors to form the piperidine ring.
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation and cyclization reactions. The use of metal catalysts such as palladium, nickel, or cobalt is common in these processes to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of piperidinone derivatives back to piperidine using reducing agents like lithium aluminum hydride.
Substitution: Introduction of different functional groups into the piperidine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel, cobalt.
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized piperidine derivatives .
Applications De Recherche Scientifique
N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.
Matrine: An alkaloid with antiviral and anticancer activities.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H23Cl2N3O |
|---|---|
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
N-piperidin-3-ylpiperidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H21N3O.2ClH/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10;;/h9-10,12-13H,1-8H2,(H,14,15);2*1H |
Clé InChI |
RHRHLQLXAMXGMT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C(=O)NC2CCCNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


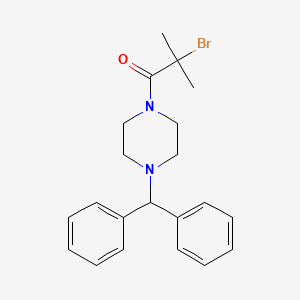
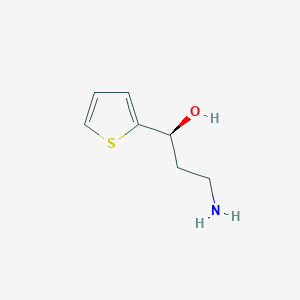
![3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride](/img/structure/B15318863.png)

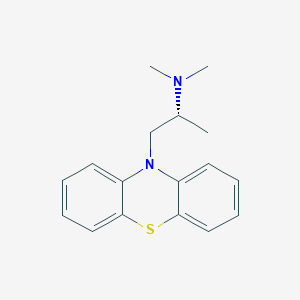
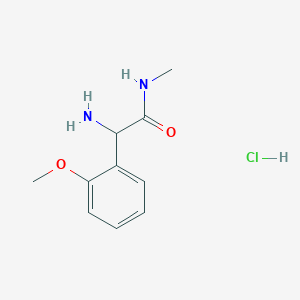
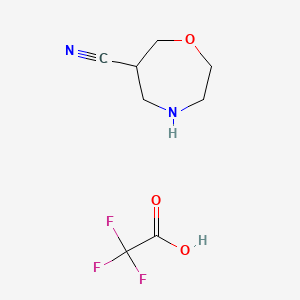
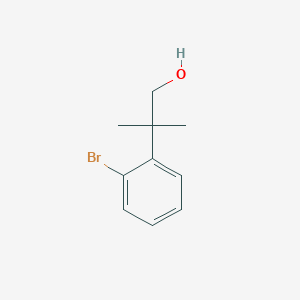

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)
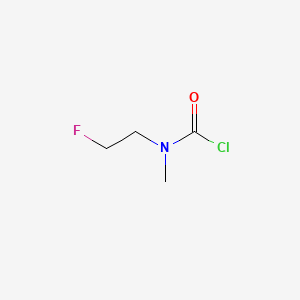
![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)

